

Application Notes and Protocols: Celosin I (Celastrol) Cytotoxicity Assay in HepG2 Cells

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Compound of Interest

Compound Name: Celosin I

Cat. No.: B10857519

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Celastrol, also known as **Celosin I**, is a pentacyclic triterpenoid derived from the thunder god vine, *Tripterygium wilfordii*. It has garnered significant interest in the field of oncology for its potent anti-tumor properties. This document provides a detailed protocol for assessing the cytotoxicity of Celastrol in the human hepatocellular carcinoma cell line, HepG2. The accompanying notes offer insights into its mechanism of action and expected outcomes, serving as a valuable resource for researchers investigating the therapeutic potential of Celastrol.

Data Presentation

The cytotoxic effect of Celastrol is commonly quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug that is required for 50% inhibition of cell viability. The IC₅₀ value of Celastrol in HepG2 cells can vary depending on the experimental conditions, such as the duration of treatment and the specific assay used.

Table 1: Summary of Celastrol IC₅₀ Values in HepG2 Cells

Treatment Duration	Assay Method	Reported IC ₅₀ (μM)	Reference
72 hours	Not Specified	~2.5	[1]

Note: The IC50 value can be influenced by various factors including cell passage number, seeding density, and assay reagents. It is recommended that each laboratory determines the IC50 value under their specific experimental conditions.

Experimental Protocols

This section details the materials and methods for performing a Celastrol cytotoxicity assay in HepG2 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- HepG2 cells (ATCC® HB-8065™)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Celastrol (**Celosin I**)
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
- Phosphate Buffered Saline (PBS)
- 96-well cell culture plates
- Microplate reader

Protocol:

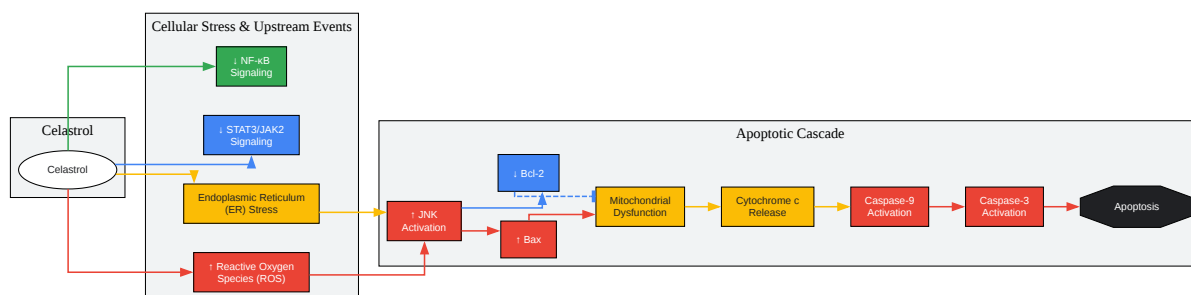
- Cell Culture:

- Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Subculture the cells every 2-3 days to maintain logarithmic growth.
- Cell Seeding:
 - Harvest HepG2 cells using trypsin-EDTA and perform a cell count.
 - Seed the cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete culture medium.
 - Incubate the plate for 24 hours to allow the cells to attach and resume growth.
- Celastrol Treatment:
 - Prepare a stock solution of Celastrol in DMSO.
 - On the day of treatment, prepare a series of dilutions of Celastrol in complete culture medium. The final concentration of DMSO in the medium should be less than 0.1% to avoid solvent-induced cytotoxicity.
 - Carefully remove the medium from the wells and replace it with 100 μ L of the medium containing different concentrations of Celastrol. Include a vehicle control group (medium with DMSO only) and a blank group (medium only).
 - Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- MTT Assay:
 - After the incubation period, add 10 μ L of MTT reagent (5 mg/mL) to each well.
 - Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
 - Carefully remove the medium from each well without disturbing the formazan crystals.
 - Add 100 μ L of DMSO to each well to dissolve the formazan crystals.

- Gently shake the plate for 10-15 minutes to ensure complete dissolution.
- Data Acquisition:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank wells from the absorbance of all other wells.
 - Calculate the percentage of cell viability for each treatment group using the following formula: $\% \text{ Cell Viability} = (\text{Absorbance of treated cells} / \text{Absorbance of control cells}) \times 100$
 - Plot the percentage of cell viability against the concentration of Celastrol to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

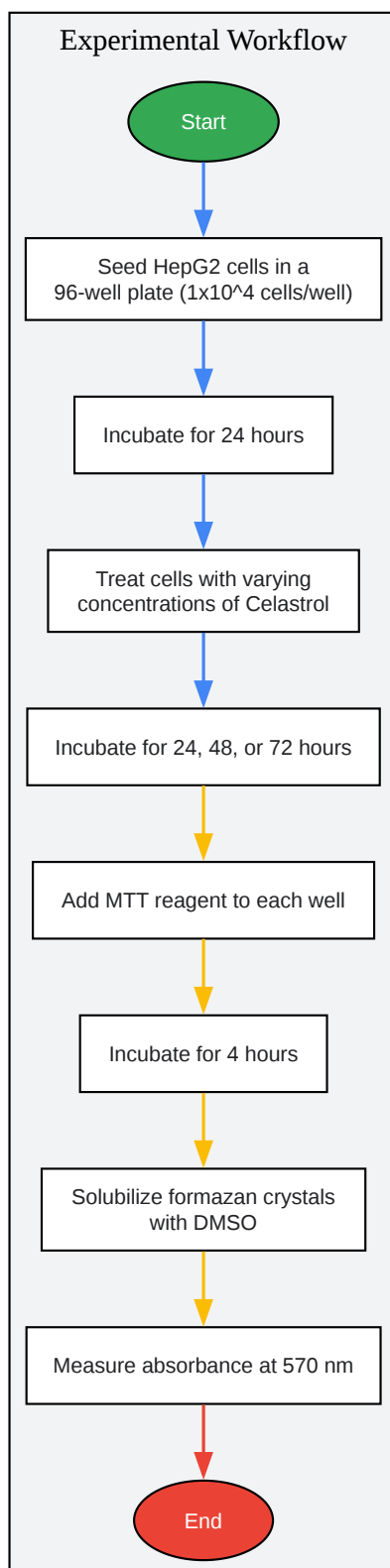
Signaling Pathways of Celastrol-Induced Apoptosis in HepG2 Cells



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Caption: Celastrol-induced apoptosis signaling pathway in HepG2 cells.

Experimental Workflow for Celastrol Cytotoxicity Assay



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Caption: Workflow for MTT-based cytotoxicity assay of Celastrol.

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References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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